4-((1-Methyl-1H-pyrazol-5-yl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Facile Synthesis Methods
A study by Banoji et al. (2022) reported a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, including those related to 4-((1-Methyl-1H-pyrazol-5-yl)methoxy)aniline. This method facilitates the synthesis of a wide range of compounds, offering good to excellent yields and potential applications in fluorescence probes for biological imaging (Banoji et al., 2022).
Antimicrobial Activity
Patel et al. (2013) explored the pharmacological properties of pyrazoline-based thiazolidin-4-one derivatives, demonstrating significant antimicrobial activity against various microbial strains. This indicates the potential use of this compound derivatives in developing new antimicrobial agents (Patel et al., 2013).
Applications in Corrosion Inhibition
Chadli et al. (2020) conducted a study on the inhibition effects of pyrazole derivatives, including those similar to this compound, against the corrosion of steel in acidic environments. The synthesized molecules showed promising activity as corrosion inhibitors, highlighting an industrial application for these compounds (Chadli et al., 2020).
Antiproliferative and Antiviral Activity
Research by Desideri et al. (2019) on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, related to this compound, evaluated their antiviral activity against various viruses. The study found that these compounds showed promising antiviral activity, especially against yellow fever virus (YFV) and respiratory syncytial virus (RSV), without displaying significant cytotoxicity (Desideri et al., 2019).
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have a wide variety of biological activities , and some have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Properties
IUPAC Name |
4-[(2-methylpyrazol-3-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(6-7-13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVYFRVXGBJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.